N-butyl-N,N-di(2-butynyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including carbamate, azo, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester typically involves multiple steps. One common method includes the reaction of ethyl carbamate with 3-chloro-4-[(2-chloro-4-nitrophenyl)azo]aniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, ethyl-, [[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]di-2,1-ethanediyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-chlorophenyl)-, ethyl ester: Similar in structure but lacks the azo and nitro groups.
Carbamic acid, (2-chlorophenyl)-, ethyl ester: Similar but with different substitution patterns on the aromatic ring.
Uniqueness
The presence of both azo and nitro groups distinguishes it from other similar compounds, providing unique chemical and biological properties .
Properties
CAS No. |
6323-77-9 |
---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-bis(but-2-ynyl)butan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4,7,10-12H2,1-3H3 |
InChI Key |
AXPBVQUBKOOHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC#CC)CC#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.